molecular formula C19H16N2O3 B378461 3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID CAS No. 225222-09-3

3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID

Cat. No.: B378461
CAS No.: 225222-09-3
M. Wt: 320.3g/mol
InChI Key: NADAXHZILBWKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-4-oxo-5-phenylpyrimidine with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)BENZOIC ACID is unique due to its combination of a pyrimidine ring with a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

225222-09-3

Molecular Formula

C19H16N2O3

Molecular Weight

320.3g/mol

IUPAC Name

3-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzoic acid

InChI

InChI=1S/C19H16N2O3/c1-12-17(14-7-4-3-5-8-14)18(22)20-13(2)21(12)16-10-6-9-15(11-16)19(23)24/h3-11H,1-2H3,(H,23,24)

InChI Key

NADAXHZILBWKMQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)C(=O)O)C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)C(=O)O)C)C3=CC=CC=C3

Origin of Product

United States

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